Inosine 5'-triphosphate-2',3'-dialdehyde

Transcription inhibition Nuclear RNA synthesis Affinity labeling

Inosine 5'-triphosphate-2',3'-dialdehyde (CAS 105208-87-5), also designated periodate-oxidized ITP (oITP), is a chemically modified purine nucleoside triphosphate in which the vicinal 2',3'-diol of the ribose ring has been oxidatively cleaved to generate two reactive aldehyde functionalities. This dialdehyde derivative belongs to the broader class of periodate-oxidized nucleotide affinity labels that irreversibly modify lysine residues in nucleotide-binding protein pockets via Schiff base formation.

Molecular Formula C10H12N4NaO14P3
Molecular Weight 528.13 g/mol
Cat. No. B13832486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine 5'-triphosphate-2',3'-dialdehyde
Molecular FormulaC10H12N4NaO14P3
Molecular Weight528.13 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+]
InChIInChI=1S/C10H13N4O14P3.Na/c15-1-6(3-25-30(21,22)28-31(23,24)27-29(18,19)20)26-7(2-16)14-5-13-8-9(14)11-4-12-10(8)17;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m0./s1
InChIKeyAARRPOGBNIEWBY-LEUCUCNGSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosine 5'-Triphosphate-2',3'-Dialdehyde (oITP): Procurement-Relevant Baseline for an Irreversible Nucleotide Affinity Probe


Inosine 5'-triphosphate-2',3'-dialdehyde (CAS 105208-87-5), also designated periodate-oxidized ITP (oITP), is a chemically modified purine nucleoside triphosphate in which the vicinal 2',3'-diol of the ribose ring has been oxidatively cleaved to generate two reactive aldehyde functionalities . This dialdehyde derivative belongs to the broader class of periodate-oxidized nucleotide affinity labels that irreversibly modify lysine residues in nucleotide-binding protein pockets via Schiff base formation [1]. The compound is supplied commercially as the sodium salt at ≥80% purity (Sigma-Aldrich I5384) and is stored at −20°C . As an inosine-base analog, it is structurally distinct from the more widely procured adenosine 5'-triphosphate-2',3'-dialdehyde (oATP; CAS 71997-40-5), which differs in the purine base at position 6 (adenine 6-NH₂ vs. hypoxanthine 6-CO) and carries a distinct pharmacological profile as a P2X7 purinergic receptor antagonist .

Why Generic Substitution of Inosine 5'-Triphosphate-2',3'-Dialdehyde with Unmodified ITP or Adenosine-Dialdehyde Analogs Compromises Experimental Outcomes


Inosine 5'-triphosphate-2',3'-dialdehyde cannot be functionally replaced by native ITP because the periodate-generated dialdehyde groups confer irreversible covalent modification capacity absent in the parent nucleotide, converting the compound from a transient substrate into a site-directed affinity label [1]. Conversely, substitution with the adenosine-base analog oATP fails to replicate the inosine-specific protein targeting profile: oATP is characterized as a P2X7 purinergic receptor antagonist with established anti-inflammatory activity in vivo, while the inosine-base analog has been independently shown in head-to-head nuclear RNA synthesis assays to inhibit transcription in isolated nuclei — a property not shared by the dialdehyde derivatives of 5′-inosinic acid or inosine that lack the triphosphate moiety [2]. Substitution with the nucleoside-level analog INOX (inosine dialdehyde, NSC 118994) also fails because INOX does not inhibit RNA polymerase activity when added directly to isolated nuclei, whereas the triphosphate form (oITP) does — establishing that the triphosphate group is an absolute structural requirement for direct nuclear RNA synthesis inhibition [3].

Quantitative Differentiation Evidence for Inosine 5'-Triphosphate-2',3'-Dialdehyde against Closest Analogs and In-Class Candidates


Triphosphate Moiety Is Required for Direct Nuclear RNA Synthesis Inhibition: Inosine 5′-Triphosphate-2′,3′-Dialdehyde vs. Nucleoside and Monophosphate Dialdehyde Derivatives

In a direct head-to-head comparison using isolated Ehrlich tumor cell nuclei, the dialdehyde derivatives of adenosine 5′-triphosphate and inosine 5′-triphosphate inhibited RNA synthesis, whereas the dialdehyde derivatives of 5′-inosinic acid (monophosphate) and inosine (nucleoside) — when added directly to isolated nuclei — did not inhibit RNA synthesis [1]. This establishes that the triphosphate group is a non-negotiable structural determinant for direct nuclear RNA synthesis inhibitory activity. The nucleoside dialdehyde INOX requires cellular uptake and intracellular phosphorylation to the triphosphate level before nuclear RNA synthesis inhibition is observed, and this inhibition is mediated through chain termination of growing RNA or template impairment rather than direct RNA polymerase inhibition [1]. The 5′-deoxy analog of INOX, which cannot be phosphorylated, showed a distinct mechanism — direct inhibition of RNA polymerase activity in isolated nuclei — but was not evaluated as the triphosphate form [2].

Transcription inhibition Nuclear RNA synthesis Affinity labeling Nucleotide analog selectivity

Base-Specific Targeting Divergence: Inosine 5′-Triphosphate-2′,3′-Dialdehyde vs. Adenosine 5′-Triphosphate-2′,3′-Dialdehyde (oATP) in Purinergic Receptor Pharmacology

Adenosine 5′-triphosphate-2′,3′-dialdehyde (oATP) is a well-characterized, irreversible antagonist of the P2X7 (formerly P2Z) purinergic receptor, blocking ATP-induced membrane permeabilization, Ca²⁺ influx, and IL-1β release in macrophage cell lines at approximately 100–300 μM [1]. This P2X7 antagonism is specifically dependent on the adenine base, as the receptor discriminates between ATP and other nucleoside triphosphates. In the 1978 Cory study, both adenosine and inosine triphosphate dialdehyde derivatives inhibited RNA synthesis in isolated nuclei [2], but only the adenosine analog has been validated as a P2X7 antagonist in independent pharmacological studies [1]. This functional divergence makes the inosine analog the preferred tool for experiments where P2X7 receptor blockade is a confounding variable, or where inosine-specific nucleotide-binding proteins (e.g., ITPA, IMPDH, or certain G-protein α-subunits that utilize ITP as a GTP surrogate) are the intended targets .

Purinergic receptor P2X7 antagonist Base selectivity Nucleotide-binding protein

Covalent Irreversible Modification Mechanism Enables Affinity Labeling: Periodate-Oxidized ITP vs. Reversibly Binding ITP Analogs

Periodate-oxidized nucleoside triphosphates, including both oATP and the ITP dialdehyde, act as competitive inhibitors of RNA polymerase that become covalently bound upon NaBH₄ reduction of the Schiff base formed with active-site lysine residues [1]. This irreversible covalent modification mechanism is a class-wide property of 2′,3′-dialdehyde nucleotide derivatives and distinguishes them from reversibly binding ITP analogs such as MANT-ITP (Ki = 1 nM for adenylyl cyclase 5) or 6-thio-ITP (Ki = 40.9 μM for RNA polymerase I; Ki = 38.0 μM for RNA polymerase II), which bind non-covalently [2]. The borohydride-reduced derivative of periodate-oxidized adenosine was shown to be non-inhibitory to ribonucleotide reductase, directly confirming that the aldehyde functionality — and the resulting capacity for covalent Schiff base formation — is the essential pharmacophore for irreversible enzyme inhibition [3].

Affinity labeling Schiff base Covalent inhibitor Nucleotide-binding site mapping

Mechanistic Distinction in RNA Polymerase Inhibition: ITP-Dialdehyde Chain Termination vs. 5′-Deoxyinosine Dialdehyde Direct Polymerase Inhibition

A critical mechanistic distinction was established in the 1979 comparative study by Cory and Parker: INOX (inosine dialdehyde, nucleoside) inhibited RNA synthesis in intact cells but did not inhibit RNA polymerase activity when added to isolated nuclei — the inhibition in INOX-treated cells was completely reversed by adding exogenous poly(dA-dT) template, demonstrating a chain termination or template impairment mechanism [1]. In contrast, 5′-deoxyinox directly inhibited RNA polymerase activity in isolated nuclei, and this inhibition was not reversed by exogenous template [1]. Although the triphosphate dialdehyde ITP was not directly tested for template reversibility in this study, the 1978 Cory study established that the ATP and ITP triphosphate dialdehyde derivatives inhibit RNA synthesis in isolated nuclei (unlike the nucleoside and monophosphate forms), placing the triphosphate dialdehyde in a distinct mechanistic category that combines nuclear accessibility with potential for RNA chain incorporation and termination [2].

RNA polymerase mechanism Chain termination Template impairment Nuclear enzyme inhibition

Clinical Validation of the Inosine Dialdehyde Scaffold: Phase I Pharmacokinetic and Toxicity Benchmarking Relevant to ITP-Dialdehyde Procurement Decisions

The inosine dialdehyde scaffold (as INOX, NSC 118994) was advanced to a Phase I clinical trial in 40 patients, providing human pharmacokinetic and toxicity data that inform the use of related dialdehyde derivatives [1]. INOX was administered intravenously at 30–4,000 mg/m² for 5 days monthly. Non-cumulative dose-related toxicity occurred at ≥1.5 g/m², including nausea/vomiting, coagulation alterations, and elevated partial thromboplastin time. The dose-limiting toxicity was renal tubular damage with reversible acute renal failure at 3,000 mg/m². Therapeutic responses were observed in seminoma, oat cell carcinoma, and melanoma patients. Refractory hypercalcemia was controlled in 3 of 3 patients without tumor effect [1]. Notably, INOX did not cause dose-limiting myelosuppression — a key differentiator from ribonucleotide reductase inhibitors like hydroxyurea, which caused rapid DNA synthesis inhibition and G1 arrest vs. INOX's G2/M arrest [2]. The scaffold was ultimately withdrawn from further clinical development [3].

Clinical pharmacology Phase I trial Toxicology Antineoplastic agent

Optimal Research Application Scenarios for Inosine 5'-Triphosphate-2',3'-Dialdehyde Based on Verified Differentiation Evidence


Affinity Labeling and Active-Site Mapping of ITP/GTP-Binding Proteins in Nuclear Extracts

The irreversible covalent modification mechanism of inosine 5′-triphosphate-2′,3′-dialdehyde, via Schiff base formation with active-site lysine residues followed by NaBH₄ reduction [1], makes this compound uniquely suited for affinity labeling of nucleotide-binding proteins in nuclear extracts. Unlike the nucleoside dialdehyde INOX, which cannot directly access nuclear targets without prior cellular phosphorylation [2], the pre-formed triphosphate dialdehyde can be applied directly to isolated nuclei or nuclear extracts to covalently tag ITP/GTP-binding proteins. This application is particularly valuable for identifying novel inosine nucleotide-binding proteins, as the inosine base confers selectivity distinct from the adenosine analog oATP, which primarily labels P2X7 receptors and ATP-specific binding sites . Researchers should note that Sigma-Aldrich supplies this compound at ≥80% purity (I5384) and recommends storage at −20°C .

Nuclear Transcription Studies Requiring Triphosphate-Dependent RNA Synthesis Inhibition Without P2X7 Receptor Confounding

For experiments requiring direct inhibition of RNA synthesis in isolated nuclei while avoiding P2X7 purinergic receptor antagonism, inosine 5′-triphosphate-2′,3′-dialdehyde is the preferred tool over oATP (adenosine 5′-triphosphate-2′,3′-dialdehyde). The 1978 Cory study established that both adenosine and inosine triphosphate dialdehyde derivatives inhibit RNA synthesis in isolated nuclei [2], but only the adenosine analog carries validated P2X7 antagonist activity (blocking ATP-induced Ca²⁺ influx at ~100 μM and IL-1β release in macrophages) . This functional divergence is critical in experimental systems where purinergic signaling is operative (e.g., macrophage, microglial, or inflammasome studies). The inosine analog allows selective interrogation of transcription-related nucleotide-binding events without the confounding anti-inflammatory effects of P2X7 blockade.

Ribonucleotide Reductase Inhibition Studies with Distinct Cell Cycle Arrest Profile (G2/M vs. G1)

The inosine dialdehyde scaffold (as INOX) arrests cells in G2/M phase, distinctly different from classical ribonucleotide reductase inhibitors like hydroxyurea that cause G1 arrest [1]. This differential cell cycle effect, combined with the absence of dose-limiting myelosuppression observed in the Phase I clinical trial [2], makes the triphosphate dialdehyde form a valuable tool for studying ribonucleotide reductase inhibition in contexts where G1 arrest or myelotoxicity is a confounding variable. The triphosphate form is expected to be more potent than the nucleoside form in cell-free ribonucleotide reductase assays, as the nucleoside requires intracellular phosphorylation . The CDP reductase activity is more sensitive to inhibition than ADP reductase activity, providing a substrate-selective inhibition profile within the ribonucleotide reductase system .

Studying RNA Chain Termination and Template Impairment Mechanisms Distinct from Direct Polymerase Inhibition

The ITP-dialdehyde's mechanism — RNA chain termination or template impairment rather than direct RNA polymerase inhibition [1] — is fundamentally distinct from both α-amanitin (direct Pol II inhibition) and 5′-deoxyinosine dialdehyde (direct polymerase inhibition in isolated nuclei that is not reversed by exogenous template) [2]. This makes the triphosphate dialdehyde the appropriate tool for experiments designed to investigate transcription elongation, nascent RNA chain termination, or DNA template function impairment. The fact that nuclear extracts from INOX-treated cells showed restored RNA polymerase activity indicates that the polymerase enzymes themselves remain functional after inhibitor removal, further confirming that the target is the RNA product or template rather than the polymerase catalytic site [1]. Researchers studying transcription-coupled processes should select this compound when the experimental goal is to terminate nascent RNA chains without directly inactivating the polymerase complex.

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